6-Methyl-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds contain a benzene ring fused to a 1,3-dioxole ring. The specific structure of 6-methyl-1,3-benzodioxole-5-carbaldehyde indicates the presence of a methyl group at the 6th position and a formyl group at the 5th position of the benzodioxole ring system.
Synthesis Analysis
The synthesis of heterocyclic carbaldehydes, which are structurally related to 6-methyl-1,3-benzodioxole-5-carbaldehyde, has been explored in various studies. For instance, an efficient method for synthesizing β-benzyl-substituted five-membered heterocyclic carbaldehydes involves the direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes . This method provides a library of highly selective functionalized products, which could potentially be applied to the synthesis of 6-methyl-1,3-benzodioxole-5-carbaldehyde derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-methyl-1,3-benzodioxole-5-carbaldehyde has been confirmed using various spectroscopic techniques. For example, novel pyrazole-4-carbaldehydes have been characterized by elemental analysis, 1H-NMR, and 13C-NMR, and the structure of an intermediate was investigated by X-ray crystallography . These techniques could be employed to elucidate the molecular structure of 6-methyl-1,3-benzodioxole-5-carbaldehyde.
Chemical Reactions Analysis
The reactivity of carbaldehydes in chemical reactions is a topic of interest. For instance, 1,2,3-thiadiazole-5-carbaldehydes can be synthesized and further transformed into other heterocyclic compounds . Similarly, 1,3-benzodioxole derivatives have been used in reactions leading to the identification of natural products such as Nepenthone-A . These studies suggest that 6-methyl-1,3-benzodioxole-5-carbaldehyde could also undergo various chemical transformations to yield novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can be studied through experimental and theoretical methods. The crystal structure of a related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, was determined by single-crystal X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonds and π-π stacking interactions . Density functional theory (DFT) calculations complemented the experimental findings. These methods could be applied to 6-methyl-1,3-benzodioxole-5-carbaldehyde to gain insights into its physical and chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 6-Methyl-1,3-benzodioxole-5-carbaldehyde, such as benzodioxoles and benzoxazoles, have been extensively studied due to their relevance in pharmaceuticals and materials science. Microwave-assisted synthesis has emerged as a potent method for creating benzoxazole derivatives, demonstrating the technique's efficiency in enhancing chemical diversity and research speed in modern chemistry. This approach is beneficial for synthesizing various benzoxazole derivatives under different reaction conditions, showcasing the compound's broad range of pharmacological properties (Özil & Menteşe, 2020).
Pharmacological Applications
The pharmacological significance of compounds structurally related to 6-Methyl-1,3-benzodioxole-5-carbaldehyde has been highlighted in several reviews. For example, Knoevenagel condensation products have been identified as key intermediates in the development of anticancer agents. This synthetic strategy has been utilized on different pharmacophoric aldehydes to generate a library of chemical compounds with significant anticancer activity, showcasing the importance of such compounds in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Biological Insights
In the context of environmental chemistry and toxicology, the study of aldehydes, including 6-Methyl-1,3-benzodioxole-5-carbaldehyde, contributes to understanding the interaction between chemical compounds and biological systems. For instance, research on DNA methyltransferase inhibitors, which includes the examination of various aldehydes, elucidates the role of these compounds in modulating genetic expression through epigenetic mechanisms. This area of research is vital for developing therapeutic strategies against cancer and other diseases linked to epigenetic alterations (Goffin & Eisenhauer, 2002).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMQFARCBZBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389836 | |
Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
58343-54-7 | |
Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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